2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
“2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde” is a chemical compound that contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The compound is characterized by the presence of a nitro group (NO2) and an aldehyde group (CHO) attached to a benzene ring . The pyrrolidine ring is linked to the benzene ring through a carbon-carbon bond .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde” is characterized by the presence of a five-membered pyrrolidine ring, a benzene ring, a nitro group, and an aldehyde group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde” and its derivatives can be quite diverse. For instance, pyrrolidine derivatives can be synthesized through various methods, such as the N-heterocyclization of primary amines with diols . Furthermore, the compound can undergo C(sp3)-H alkylation and arylation reactions in the presence of a nickel catalyst and benzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde” include its empirical formula (C11H12N2O3), molecular weight (220.22), and its solid form . The compound also has a melting point of 83-86°C .Scientific Research Applications
Synthesis of Chemical Compounds
2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde and its derivatives are utilized in the synthesis of various chemical compounds. For instance, (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate is prepared from 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde and ethyl cyanoacetate, exhibiting a molecular structure with an E conformation concerning the C=C double bond (Yapo et al., 2010).
Anticancer Drug Intermediates
This compound serves as an important intermediate for small molecule anticancer drugs. A study by Zhang et al. (2018) reports a high yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, highlighting its significance in the development of anticancer drugs and its potential as a key intermediate for anti-breast cancer, lymphoma, and colon cancer drugs (Zhang et al., 2018).
Catalyst in Chemical Reactions
In a study on selective oxidation of benzyl alcohol, a derivative monomer of pyrrole with the side chain nitroxyl radical was synthesized, showing high electrocatalytic activity in the presence of Lewis base (Yi et al., 2015). Similarly, derivatives of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde can be used as catalysts in various chemical reactions.
Synthesis of Heterocyclic Organic Compounds
Pyrrolidines, derivatives of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, are synthesized for their applications in medicine, industry (as dyes or agrochemical substances), and their biological effects (Żmigrodzka et al., 2022).
Applications in Sensing Technology
Aldehyde functional group-containing metal-organic frameworks (MOFs) made from derivatives of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde are significant in sensing technologies. Liu et al. (2018) report MOFs that are stable and functional for detecting nitroaromatics (Liu et al., 2018).
Safety And Hazards
Future Directions
The future directions for “2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde” and its derivatives could involve further exploration of their biological activities and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles .
properties
IUPAC Name |
2-nitro-4-pyrrolidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-3-4-10(7-11(9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELJNRJZBIFVFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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